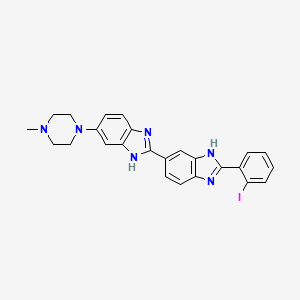

Lumefantrine-d18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它主要用作抗疟药,以其治疗由恶性疟原虫引起的无并发症疟疾的疗效而闻名 。该化合物以其高度稳定性和在联合疗法中的有效性为特征。

作用机制

苯氟灭醇 D18 发挥其抗疟作用的确切机制尚不完全清楚。据信它通过与血红素形成复合物来抑制 β-血红素的形成,从而阻止寄生虫解毒血红素。 这种抑制破坏了寄生虫合成核酸和蛋白质的能力,导致其死亡 。

类似化合物:

lumefantrine: 苯氟灭醇 D18 的非氘化形式,用于治疗疟疾的联合疗法。

蒿甲醚: 常与 lumefantrine 联用,因其对疟疾的快速作用而闻名。

吡萘啶: 另一种具有类似作用机制的抗疟药物。

独特性: 苯氟灭醇 D18 的独特性在于它的氘标记,这增强了它的稳定性,并允许更精确地研究药代动力学和药物代谢。 这使其成为研究和临床环境中的宝贵工具 。

生化分析

Biochemical Properties

Lumefantrine D18 interacts with various biomolecules in its role as an antimalarial agentAvailable data suggest that Lumefantrine D18 inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Cellular Effects

Lumefantrine D18 has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Lumefantrine D18 is used to treat acute, uncomplicated malarial infections caused by Plasmodium falciparum, in adults and children 2 years or older who weigh 5 kg or more .

Molecular Mechanism

The molecular mechanism of Lumefantrine D18 involves its interaction with biomolecules and its impact on gene expression. Lumefantrine D18 is believed to inhibit β-hematin formation, a process by which malarial parasites detoxify free heme in order to digest it . Lumefantrine D18 forms a complex with hemin, an iron compound in the blood, and prevents the formation of β-hematin, and consequently, protein and DNA synthesis in the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lumefantrine D18 change over time. Lumefantrine D18 is known to have short protective effects attributed to its short elimination half-life compared to other partner drugs . It is also known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lumefantrine D18 vary with different dosages in animal models. For nominal doses increasing in a 1:2:4 proportion, the C max and the AUC 0-t values for desbutyl-lumefantrine increased in the proportions of 1:1.45:2.57 and 1:1.08:1.87, respectively .

Metabolic Pathways

Lumefantrine D18 is involved in several metabolic pathways. It is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein .

Transport and Distribution

Lumefantrine D18 is transported and distributed within cells and tissues. Age, in addition to weight, is a determinant of Lumefantrine D18 exposure .

Subcellular Localization

It is known that Lumefantrine D18 is active against the erythrocytic stages of Plasmodium spp .

准备方法

合成路线和反应条件: 苯氟灭醇 D18 的合成涉及将氘原子掺入 lumefantrine 分子中。 该过程通常包括在受控条件下使用氘化试剂和溶剂,以确保选择性地用氘取代氢原子 。

工业生产方法: 苯氟灭醇 D18 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以固体形式生产,并储存在特定条件下以保持其稳定性 。

化学反应分析

反应类型: 苯氟灭醇 D18 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以用来修饰分子内的官能团。

取代: 取代反应,特别是涉及芳环的反应,很常见。

常见试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,硝化剂。

主要产物: 从这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以将各种官能团引入分子中 。

科学研究应用

苯氟灭醇 D18 在科学研究中具有广泛的应用:

化学: 用作稳定同位素标记化合物,用于追踪和研究反应机理。

生物学: 用于研究抗疟药物的代谢和药代动力学。

医学: 是开发和测试新型抗疟疗法不可或缺的一部分。

相似化合物的比较

Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.

Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.

Pyronaridine: Another antimalarial drug with a similar mechanism of action.

Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .

属性

IUPAC Name |

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-OASVJRPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)